4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine
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Overview
Description
4-ethyl-6-(trifluoromethyl)pyridin-3-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group in the pyridine ring imparts significant stability and reactivity, making this compound an important building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable pyridine precursor. For example, the reaction of 4-ethylpyridine with a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-ethyl-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 4-ethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-6-(trifluoromethyl)pyridine: Lacks the amine group but shares the trifluoromethylated pyridine core.
6-(trifluoromethyl)pyridin-3-amine: Similar structure but without the ethyl group.
4-ethylpyridin-3-amine: Contains the ethyl and amine groups but lacks the trifluoromethyl group
Uniqueness
4-ethyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of the ethyl, trifluoromethyl, and amine groups in the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-ethyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9F3N2/c1-2-5-3-7(8(9,10)11)13-4-6(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
MQPZSCRRIQLAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1N)C(F)(F)F |
Origin of Product |
United States |
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